molecular formula C7H7ClF5NS B2426171 [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride CAS No. 2416233-76-4

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride

Cat. No.: B2426171
CAS No.: 2416233-76-4
M. Wt: 267.64
InChI Key: FSEANZSPVDIJMG-UHFFFAOYSA-N
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Description

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C7H6F5NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a pentafluoroethyl group, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structural and chemical characteristics.

Scientific Research Applications

Chemistry: In chemistry, [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and pharmacology. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine: In medicine, the compound may be explored for its potential as a drug candidate. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry: In the industrial sector, the compound’s unique properties can be leveraged for the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride typically involves the introduction of the pentafluoroethyl group to the thiophene ring followed by the formation of the methanamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nucleophilic substitution, and amination reactions. The process is optimized for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Mechanism of Action

The mechanism of action of [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The pentafluoroethyl group can enhance the compound’s binding affinity and specificity, leading to distinct biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride
  • [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanol
  • [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol

Comparison: Compared to its analogs, [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride exhibits unique properties due to the position of the methanamine group on the thiophene ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.

Properties

IUPAC Name

[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F5NS.ClH/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-5;/h1-2H,3,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBPTWRQIXMFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C(F)(F)F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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